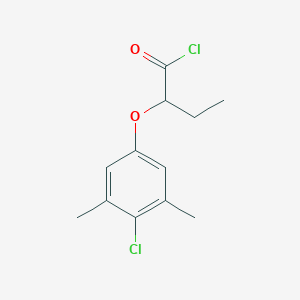
2-(4-Chloro-3,5-dimethylphenoxy)butanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Chloro-3,5-dimethylphenoxy)butanoyl chloride” is a chemical compound with the molecular formula C12H14Cl2O2 . It has a molecular weight of 261.15 .
Molecular Structure Analysis
This compound contains a total of 30 bonds . These include 16 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 acyl halogenide .Physical And Chemical Properties Analysis
The molecule contains a total of 30 atoms. There are 14 Hydrogen atoms, 12 Carbon atoms, 2 Oxygen atoms, and 2 Chlorine atoms .Applications De Recherche Scientifique
Proteomics Research
This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes, and this compound can be used in various experiments within this field .
Synthesis of Pyridine Derivatives
“2-(4-Chloro-3,5-dimethylphenoxy)butanoyl chloride” is used in the synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines and their methylsulphinyl derivatives . These compounds have interesting structures and are used in the condensing reaction of the chloromethyl group .
Synthesis of Lansoprazole-like Precursors
This compound is used in the synthesis of lansoprazole-like precursors . Lansoprazole is an anti-ulcer drug, and this compound is used to create a critical reaction intermediate in its synthesis .
Synthesis of Thioether Compounds
“2-(4-Chloro-3,5-dimethylphenoxy)butanoyl chloride” is used in the synthesis of new thioether compounds with a benzimidazole moiety . These compounds are interesting due to their structures and are used in various chemical reactions .
Synthesis of Copper (II) Complexes
This compound is used in the synthesis of copper (II) complexes . These complexes have interesting structures and properties, and are used in various chemical reactions .
Life Science Research
“2-(4-Chloro-3,5-dimethylphenoxy)butanoyl chloride” is used in various life science research applications . This includes fields such as cell biology, genomics, and proteomics .
Propriétés
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)butanoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O2/c1-4-10(12(14)15)16-9-5-7(2)11(13)8(3)6-9/h5-6,10H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCIJGYBSVRRHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=CC(=C(C(=C1)C)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3,5-dimethylphenoxy)butanoyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-[2-(4-Fluorophenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2415745.png)
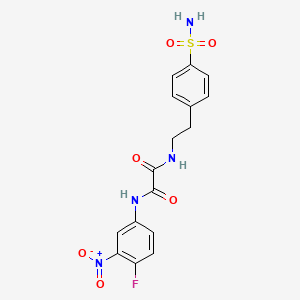
![N-[4-(pyrrolidin-1-ylmethyl)phenyl]formamide](/img/structure/B2415747.png)
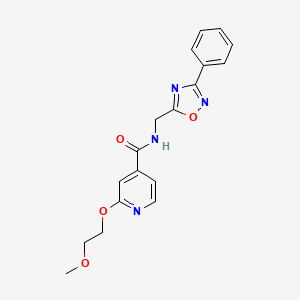
![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B2415749.png)
![4-chloro-N-[2-(dimethylamino)-4,6-diphenyl-5-pyrimidinyl]benzenecarboxamide](/img/structure/B2415750.png)
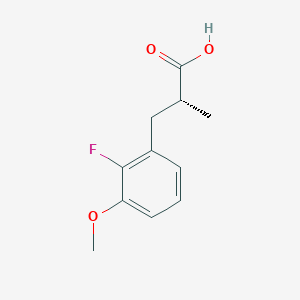
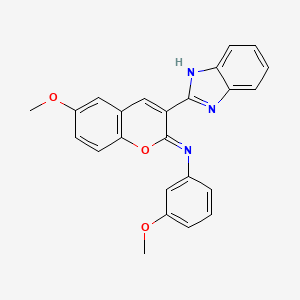

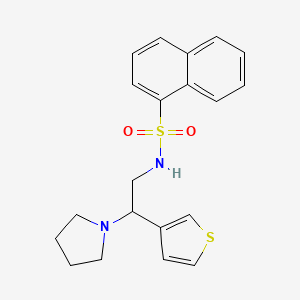
![(2Z)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2415760.png)
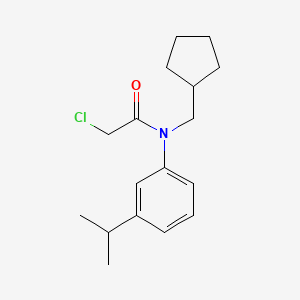
![N-(4-bromophenyl)-2-[[5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide](/img/structure/B2415763.png)
